molecular formula C9H5BrN2O3 B14763829 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-

Cat. No.: B14763829
M. Wt: 269.05 g/mol
InChI Key: BYLLWECJKQSACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors, which play a crucial role in various types of tumors .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo- typically involves multiple steps. One common method includes the reaction of 5-bromo-1-hydrogen pyrrolo[2,3-b]pyridine-2-ketone with tin powder and hydrochloric acid in ethanol, followed by further reactions with copper bromide and other reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo- undergoes various chemical reactions, including:

Common reagents used in these reactions include tin powder, hydrochloric acid, copper bromide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo- involves its interaction with fibroblast growth factor receptors. By inhibiting these receptors, the compound can interfere with the signaling pathways that promote tumor growth and proliferation . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo- can be compared with other similar compounds such as:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo- lies in its specific structure and the particular biological activities it exhibits, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3/c10-4-1-5-6(7(13)9(14)15)3-12-8(5)11-2-4/h1-3H,(H,11,12)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLLWECJKQSACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.